molecular formula C10H8N4O4 B1678956 Nitrefazole CAS No. 21721-92-6

Nitrefazole

Cat. No. B1678956
CAS RN: 21721-92-6
M. Wt: 248.19 g/mol
InChI Key: NMTBSNPBIGRZBL-UHFFFAOYSA-N
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Description

Nitrefazole is a member of imidazoles . It is a 4-nitroimidazole derivative with strong and long-lasting inhibition of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of alcohol .


Molecular Structure Analysis

Nitrefazole has the molecular formula C10H8N4O4 . The molecular weight is 248.19 g/mol . The IUPAC name for Nitrefazole is 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole . The InChI and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

Nitrefazole has the molecular formula C10H8N4O4 and a molecular weight of 248.19 g/mol . Further details about the physical and chemical properties of Nitrefazole are not provided in the search results.

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

Nitrefazole, chemically known as 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, has been identified as a potent inhibitor of the enzyme aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol, making nitrefazole significant in studies related to alcohol consumption and its metabolic effects. The synthesis and structural assignment of nitrefazole, including detailed NMR studies, have been elaborated, distinguishing it from other pharmacologically active nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).

Impact on Craving in Alcohol Dependence

In a study examining the effect of nitrefazole on alcohol craving in severely dependent drinkers, it was found that nitrefazole might influence craving patterns. This finding is particularly relevant in the context of alcohol dependence and the physiological and psychological responses associated with it (Stockwell, Sutherland, & Edwards, 1984).

Cardiovascular Effects

Research has shown that nitrefazole can have significant cardiovascular effects when interacting with ethanol. In a study involving healthy volunteers, nitrefazole pretreatment followed by ethanol ingestion resulted in marked cardiovascular responses, including changes in heart rate, blood pressure, and cardiac output. This study highlights the potential risks and potency of nitrefazole, especially in individuals with underlying cardiac conditions (Suokas, Kupari, Pettersson, & Lindros, 1985).

Liver Tolerance in Alcoholics

A placebo-controlled study investigated the liver tolerance of nitrefazole in patients with alcoholic liver disease. The study indicated that nitrefazole did not impair liver function recovery during abstinence from alcohol, which is crucial for its potential therapeutic use in alcoholics with liver disease (Feuerlein et al., 1984).

Hypotensive Effects

Nitrefazole has been studied for its hypotensive effects in rats. Pretreatment with nitrefazole or disulfiram followed by ethanol administration induced a characteristic hypotensive response. This finding is significant for understanding the cardiovascular effects of nitrefazole, especially in conjunction with alcohol consumption (Koda, Madamba, & Bloom, 1984).

Inhibitor of Exosome Biogenesis and Secretion in Cancer

Nitrefazole has been identified as a potential inhibitor of exosome biogenesis and secretion in prostate cancer cells. This suggests a novel therapeutic approach for cancer treatment, highlighting nitrefazole's potential beyond its known effects on alcohol metabolism (Datta et al., 2018).

properties

IUPAC Name

2-methyl-4-nitro-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTBSNPBIGRZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048826
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrefazole

CAS RN

21721-92-6
Record name 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21721-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrefazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrefazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITREFAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
A Suokas, M Kupari, J Pettersson… - Alcoholism: Clinical …, 1985 - Wiley Online Library
… of nitrefazole with special reference to the cardiovascular consequences of the nitrefazole-… volunteers three times with two different doses of nitrefazole (800 and 1600 mg) in a placebo-…
Number of citations: 21 onlinelibrary.wiley.com
T Stockwell, G Sutherland… - British journal of …, 1984 - Wiley Online Library
… The purpose of the present study was to evaluate the impact of such a dose of nitrefazole on … , it was possible also to assess the impact of nitrefazole upon this priming effect. Can such a …
Number of citations: 8 onlinelibrary.wiley.com
LY Koda, SG Madamba, FE Bloom - Life sciences, 1984 - Elsevier
… Nitrefazole is a newly discovered aldehyde … of nitrefazole, we have compared the cardiovascular charges following ethanol admistration in rats pretreated with either nitrefazole or …
Number of citations: 4 www.sciencedirect.com
R Klink, KG Pachler, R Gottschlich - Arzneimittel-forschung, 1985 - europepmc.org
2-Methyl-4-nitro-1-(4-nitrophenyl) imidazole (nitrefazole) is a drug which causes a strong and long lasting inhibition of aldehyde dehydrogenase, an enzyme involved in the metabolism …
Number of citations: 6 europepmc.org
W Feuerlein, D Heesch, L Schmidt… - Fortschritte der …, 1984 - europepmc.org
… placebo) the liver tolerance of Nitrefazole which is indicated as an … The patients received 800 mg of Nitrefazole (4 capsules a … due to abstinence is not delayed or impaired by Nitrefazole. …
Number of citations: 2 europepmc.org
J Castañer, J Prous - Drugs of the Future, 1983 - hero.epa.gov
Nitrefazole | Health & Environmental Research Online (HERO) | US EPA … Nitrefazole …
Number of citations: 0 hero.epa.gov
A Zorzano, E Herrera - Biochemical pharmacology, 1990 - Elsevier
… (iv) Placental ALDH was resistant to nitrefazole inhibition and was inhibited by disulfiram in a manner … ALDH was more sensitive to the inhibitory action of disulfiram and nitrefazole. …
Number of citations: 22 www.sciencedirect.com
A Datta, H Kim, L McGee, AE Johnson, S Talwar… - Scientific reports, 2018 - nature.com
Targeting exosome biogenesis and release may have potential clinical implications for cancer therapy. Herein, we have optimized a quantitative high throughput screen (qHTS) assay …
Number of citations: 214 www.nature.com
CA Seyfried, H Nowak, HP Wolf - ALCOHOLISM …, 1982 - … & WILKINS 351 WEST CAMDEN ST …
Number of citations: 1
CA SEYFRIED… - ALCOHOLISM …, 1984 - … & WILKINS 351 WEST CAMDEN ST …
Number of citations: 0

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